2,6-Diphenylpiperidin-4-one hydrochloride
Description
Properties
IUPAC Name |
2,6-diphenylpiperidin-4-one;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO.ClH/c19-15-11-16(13-7-3-1-4-8-13)18-17(12-15)14-9-5-2-6-10-14;/h1-10,16-18H,11-12H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUVTRXIDOSUNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(CC1=O)C2=CC=CC=C2)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2,6 Diphenylpiperidin 4 One Hydrochloride and Analogues
Classical Multi-Component Condensation Reactions
One of the most established and efficient methods for the synthesis of the 2,6-diarylpiperidin-4-one core is through multi-component condensation reactions. These reactions are highly valued for their ability to form complex molecules in a single step from simple, readily available starting materials, thereby increasing efficiency and atom economy. researchgate.netresearchgate.net
The Mannich reaction is a cornerstone in the synthesis of β-amino carbonyl compounds and is particularly well-suited for the construction of the piperidin-4-one ring. chemrevlett.comresearchgate.netacademicjournals.org This reaction typically involves the condensation of an amine, an aldehyde, and a ketone that possesses at least one active hydrogen. academicjournals.org In the context of 2,6-diphenylpiperidin-4-one synthesis, the classical approach involves the reaction of benzaldehyde, an appropriate ketone, and an ammonia (B1221849) source, such as ammonium (B1175870) acetate (B1210297). asianpubs.orgnih.goveurekaselect.comwho.int
The mechanism of the Mannich reaction in this context begins with the formation of an imine from the reaction of the aldehyde and the amine. Concurrently, the ketone enolizes, and the subsequent nucleophilic attack of the enol or enolate on the imine, followed by a second condensation with another molecule of the aldehyde and cyclization, leads to the formation of the piperidinone ring. nih.gov This one-pot synthesis is advantageous as it avoids the isolation of intermediates, which can often be unstable.
An established method for the synthesis of 3-substituted-2,6-diarylpiperidin-4-ones involves dissolving ammonium acetate, benzaldehyde, and a suitable ketone in a 1:2:2 molar ratio in 95% ethanol (B145695). The mixture is heated until the color changes to orange, after which it is cooled and treated with ether and concentrated hydrochloric acid to precipitate the 2,6-diarylpiperidin-4-one hydrochloride. asianpubs.org The free base can then be liberated by treatment with a base like ammonia. actascientific.comnih.gov
Table 1: Examples of Mannich Reaction-Based Synthesis of 2,6-Diarylpiperidin-4-ones
| Aldehyde | Ketone | Amine Source | Product | Reference |
|---|---|---|---|---|
| Benzaldehyde | Ethyl methyl ketone | Ammonium acetate | 2,6-Diphenyl-3-methylpiperidin-4-one | nih.gov |
| Substituted Aromatic Aldehydes | Ethyl methyl ketone | Ammonium acetate | Substituted 2,6-diaryl-3-methyl-4-piperidones | nih.gov |
| Benzaldehyde | Acetone (B3395972) | Ammonium acetate | 2,6-Diphenylpiperidin-4-one | eurekaselect.com |
| Benzaldehyde | Hexene-2-one | Ammonium acetate | 3-Allyl-2,6-diphenylpiperidin-4-one | actascientific.comnih.gov |
| Benzaldehyde | 3-Chloro-2-butanone (B129570) | Ammonium acetate | 3-Chloro-3-methyl-2,6-diphenylpiperidin-4-one | nih.gov |
The versatility of the Mannich reaction allows for the incorporation of a wide variety of ketone and amine precursors, leading to a diverse range of substituted piperidin-4-one analogues. The choice of ketone is crucial as it determines the substitution pattern on the piperidine (B6355638) ring. For instance, the use of acetone results in an unsubstituted C3 and C5 position, while ketones like ethyl methyl ketone or 3-pentanone (B124093) introduce alkyl substituents at these positions. researchgate.net
Similarly, the amine precursor can be varied. While ammonia or ammonium salts are commonly used to provide the nitrogen atom for the piperidine ring, primary amines can also be employed to synthesize N-substituted piperidin-4-ones. wikipedia.org For example, using methylamine (B109427) in the reaction leads to the formation of 1-methyl-2,6-diarylpiperidin-4-ones. researchgate.net The exploration of different precursors is a key strategy for creating libraries of piperidinone derivatives for various applications.
Table 2: Impact of Ketone and Amine Precursors on Piperidinone Structure
| Ketone Precursor | Amine Precursor | Resulting Piperidinone Core |
|---|---|---|
| Acetone | Ammonia | 2,6-Diarylpiperidin-4-one |
| Ethyl methyl ketone | Ammonia | 3-Methyl-2,6-diarylpiperidin-4-one |
| 3-Pentanone | Ammonia | 3,5-Dimethyl-2,6-diarylpiperidin-4-one |
| Acetone | Methylamine | 1-Methyl-2,6-diarylpiperidin-4-one |
Stereoselective Synthesis Strategies
The development of stereoselective methods for the synthesis of piperidin-4-ones is of great interest, as the biological activity of chiral molecules is often dependent on their stereochemistry. These strategies aim to control the formation of stereocenters, leading to enantiomerically enriched or pure products.
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional catalysts. rsc.org In the context of piperidinone synthesis, organocatalysts, such as L-proline, have been successfully employed to catalyze asymmetric aza-Diels-Alder reactions, leading to the formation of chiral 2,6-disubstituted piperidin-4-ones. rsc.org
One such methodology involves a one-pot, multi-component reaction between an acyclic enone, an aldehyde, and an amine in the presence of L-proline as the catalyst. rsc.org The proposed mechanism involves the in-situ generation of a 2-amino-1,3-butadiene from the reaction of the α,β-unsaturated ketone with L-proline. This intermediate then undergoes an imino-Diels-Alder reaction to form the piperidinone ring with controlled stereochemistry. rsc.org This approach has been used for the stereoselective synthesis of meso-1-allyl-2,6-diphenylpiperidin-4-one. rsc.org
The enantioselective synthesis of chiral piperidinones can also be achieved through various other strategies, including the use of chiral auxiliaries or chiral catalysts in different reaction types. For instance, an organocatalytic, enantioselective Mannich reaction of α,β-unsaturated β'-ketoesters with N-carbamoyl imines has been developed using an aminothiourea catalyst. mun.ca The resulting β-amino ketones can then be cyclized to afford enantiomerically enriched 2,6-diaryl substituted piperidinones. mun.ca
Another approach involves the rhodium-catalyzed reductive transamination of pyridinium (B92312) salts, which allows for the rapid preparation of a variety of chiral piperidines with excellent diastereo- and enantioselectivities. researchgate.netliverpool.ac.uk While this method directly yields piperidines, the strategic placement of functional groups could allow for subsequent oxidation to the corresponding piperidinones. Furthermore, nickel-catalyzed reductive coupling of Csp2-hybridized organohalides and 3-chloro-δ-lactams provides a pathway to a wide range of chiral 3-substituted δ-lactams, which are versatile precursors for accessing enantioenriched 3-substituted piperidines and, by extension, piperidinones. nih.gov
Green Chemistry Principles in 2,6-Diphenylpiperidin-4-one Synthesis
In recent years, there has been a significant push towards the development of more environmentally benign synthetic methodologies, guided by the principles of green chemistry. researchgate.netfigshare.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.
Several green chemistry approaches have been applied to the synthesis of N-substituted piperidones and their analogues. One notable example is the use of deep eutectic solvents (DESs) as an alternative to volatile organic solvents. researchgate.netrasayanjournal.co.in A deep eutectic solvent made from glucose and choline (B1196258) chloride has been shown to be an environmentally safe and sustainable medium for the preparation of 2,6-diarylpiperidine-4-ones. rasayanjournal.co.in This method offers good to excellent yields and the DES can be recycled, further enhancing its green credentials. rasayanjournal.co.in
Another green approach involves the use of solid acid catalysts, such as montmorillonite (B579905) K-10 clay, to facilitate the one-pot synthesis of 1-methyl-2,6-diarylpiperidin-4-ones. researchgate.net This heterogeneous catalyst can be easily recovered and reused, simplifying the work-up procedure and reducing waste. researchgate.net Furthermore, efforts have been made to develop solvent-free or aqueous reaction conditions, which significantly reduce the environmental impact of the synthesis. acs.orgnih.gov These green methodologies not only offer environmental benefits but can also lead to improved yields and simplified procedures.
Deep Eutectic Solvents (DES)-Mediated Synthetic Protocols
The use of deep eutectic solvents (DESs) as a reaction medium for the synthesis of 2,6-diarylpiperidin-4-ones represents a significant advancement in green chemistry. chemicalbook.comcdnsciencepub.comactascientific.com These solvents, typically composed of a hydrogen bond donor and a hydrogen bond acceptor, are attractive alternatives to conventional volatile organic solvents due to their low cost, biodegradability, and low toxicity. rsc.org
One prominent example involves a one-pot synthesis utilizing a DES composed of glucose and choline chloride. chemicalbook.com In this method, benzaldehyde, an appropriate ketone, and ammonia are refluxed in the glucose-choline chloride DES. chemicalbook.com This approach has been shown to produce various 2,6-diarylpiperidin-4-one derivatives in good to excellent yields, typically ranging from 85-90%. chemicalbook.com The reaction is heated to 100-120°C, and upon completion, the product is precipitated by the addition of concentrated HCl. chemicalbook.com
Another effective DES for this synthesis is a mixture of glucose and urea. cdnsciencepub.comactascientific.com This solvent has been successfully employed in the synthesis of compounds such as 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) and 2,6-diphenylpiperidin-4-one, with reported yields of 82% and 75%, respectively. cdnsciencepub.comactascientific.com The use of DESs not only offers an environmentally safer route but also provides an efficient medium for the condensation reaction. chemicalbook.comcdnsciencepub.comactascientific.com
| Product | Deep Eutectic Solvent | Reactants | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 2,6-diaryl piperidine-4-ones (general) | Glucose & Choline Chloride | Benzaldehyde derivatives, Ketones, Ammonia | Reflux at 100-120°C | 85-90 | chemicalbook.com |
| 3-methyl-2,6-diphenyl piperidin-4-one | Glucose & Urea (60:40) | Not specified in detail | Not specified in detail | 82 | cdnsciencepub.comactascientific.com |
| 2,6-diphenylpiperidin-4-one | Glucose & Urea (60:40) | Not specified in detail | Not specified in detail | 75 | cdnsciencepub.comactascientific.com |
| 3,5-dimethyl-2,6-diphenylpiperidin-4-one | Glucose & Urea (60:40) | Not specified in detail | Not specified in detail | 78 | cdnsciencepub.comactascientific.com |
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This approach has been successfully applied to the one-pot, three-component synthesis of 2,6-diaryl-4-piperidones. asianpubs.org
In a typical microwave-assisted procedure, a mixture of a substituted aldehyde, a ketone, and ammonium acetate in a suitable solvent like ethanol is irradiated with microwaves. google.com For instance, the synthesis of 3-methyl-2,6-bis(3-nitrophenyl)piperidine-4-one was achieved in just one minute of microwave irradiation, followed by treatment with concentrated HCl to precipitate the product. google.com Similarly, other derivatives have been synthesized in as little as two minutes. google.com This methodology is noted for its simplicity, efficiency, and eco-friendliness, as it often avoids the need for a catalyst. asianpubs.org
| Product | Reactants | Solvent | Microwave Conditions | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-methyl-2,6-(diaryl)-4-piperidones (general) | Ethyl methyl ketone, Substituted benzaldehydes, Ammonium acetate | Ethanol | 700 W, 2 min | Not specified | google.com |
| 3-methyl-2,6-bis(3-nitrophenyl)piperidine-4-one | Ethyl methyl ketone, m-nitrobenzaldehyde, Ammonium acetate | Ethanol | Not specified, 1 min | 55 | google.com |
| 3-methyl-2,6-bis(4-nitrophenyl)piperidine-4-one | Ethyl methyl ketone, p-nitrobenzaldehyde, Ammonium acetate | Ethanol | 700W, 2 min | 62 | google.com |
| 3-methyl-2,6-bis(3-hydroxyphenyl)piperidine-4-one | Ethyl methyl ketone, 3-hydroxybenzaldehyde, Ammonium acetate | Ethanol | 700W, 2 min | 66 | google.com |
Purification and Isolation Techniques for Hydrochloride Salts
The purification and isolation of 2,6-diphenylpiperidin-4-one hydrochloride are critical steps to obtain a product of high purity. A common procedure involves the precipitation of the hydrochloride salt directly from the reaction mixture.
Following the synthesis, the reaction mixture is often treated with concentrated hydrochloric acid. asianpubs.org This protonates the basic nitrogen atom of the piperidine ring, leading to the formation of the hydrochloride salt, which is typically insoluble in the reaction medium (often a mixture of an organic solvent like ethanol and ether) and precipitates out. actascientific.comasianpubs.org The precipitated hydrochloride can then be collected by filtration. asianpubs.org
Further purification is generally achieved through recrystallization. A common solvent system for this purpose is a mixture of ethanol and diethyl ether. asianpubs.org The crude hydrochloride salt is dissolved in a minimal amount of hot ethanol, and then diethyl ether is added to induce crystallization. asianpubs.org In some procedures, the precipitated hydrochloride is washed with an ethanol-ether mixture to remove impurities. actascientific.com
An alternative purification strategy involves converting the crude hydrochloride salt back to the free base. This is accomplished by treating the salt with a base, such as a strong ammonia solution, until it dissolves. actascientific.com The free base is then typically precipitated by dilution with water, filtered, and can be further purified by recrystallization from a suitable solvent or solvent mixture, such as benzene-petroleum ether. actascientific.com The purified free base can then be converted back to the hydrochloride salt by dissolving it in a solvent like ether and treating it with anhydrous hydrogen chloride.
Derivatization and Functionalization Strategies of the 2,6 Diphenylpiperidin 4 One Core
Chemical Modifications at the Piperidinone Nitrogen Atom
The secondary amine functionality within the piperidine (B6355638) ring is a key site for derivatization, allowing for the introduction of various substituents that can significantly influence the molecule's conformation and properties.
N-acylation, the introduction of an acyl group, has been shown to have a profound impact on the stereochemistry of the piperidin-4-one ring system. Studies on N-acyl derivatives, such as N-acetyl and N-benzoyl compounds, have revealed that the introduction of these groups can lead to significant conformational changes. Spectroscopic analysis suggests that while the parent piperidone often exists in a stable chair conformation, N-acylation can induce a shift towards a twist-boat or boat conformation. chemrevlett.comresearchgate.net For example, analysis of N-phenylcarbamoyl- and N-benzoyl-2,6-diphenylpiperidin-4-ones indicates a significant population of boat conformations where one of the phenyl groups occupies a flagpole position. researchgate.net This conformational shift is a critical factor in the design of new derivatives, as it alters the spatial arrangement of the key phenyl substituents.
Table 1: Examples of N-Acyl Derivatives and Their Conformational Impact
| N-Acyl Group | Starting Material | Resulting Conformation | Reference |
| Acetyl | 2,6-diphenylpiperidin-4-one oxime | Twist-boat | researchgate.net |
| Phenylcarbamoyl | 2,6-diphenylpiperidin-4-one | Boat | researchgate.net |
| Benzoyl | 2,6-diphenylpiperidin-4-one | Boat | researchgate.net |
| Acryloyl | 3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one | Twist boat | chemrevlett.com |
The nitrogen atom of the piperidine ring can also be nitrosated to form N-nitroso derivatives. The synthesis is typically achieved by treating the 2,6-diphenylpiperidin-4-one, dissolved in an ethanol-water mixture, with sodium nitrite (B80452) in the presence of a strong acid like hydrochloric acid. longdom.orglongdom.org The reaction mixture is generally heated to facilitate the reaction. longdom.org The resulting N-nitroso derivative can then be further modified, for example, by reaction with semicarbazide (B1199961) hydrochloride to yield N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone. longdom.orglongdom.org Conformational studies of these N-nitroso compounds are of significant interest, as the introduction of the nitroso group can influence the ring's stereochemistry. researchgate.netacs.org For instance, the N-nitroso group in r-2,c-6-Bis(4-chlorophenyl)-t-3-isopropyl-1-nitrosopiperidin-4-one has been reported to have a bisectional orientation in a chair conformation. chemrevlett.com
Table 2: Synthesis and Characterization of N-Nitroso-2,6-diphenylpiperidin-4-one
| Reactants | Reaction Conditions | Product | Characterization Highlights | Reference |
| 2,6-diphenylpiperidin-4-one, Sodium nitrite, HCl | Ethanol-water, 50-60°C | N-nitroso-2,6-diphenylpiperidin-4-one | Confirmed by subsequent derivatization | longdom.org |
| N-nitroso-2,6-diphenylpiperidin-4-one, Semicarbazide hydrochloride | Methanol, 50-60°C | N-nitroso-2,6-diphenylpiperidin-4-one semicarbazone | CHN analysis, IR, 1H NMR | longdom.orglongdom.org |
Reactions Involving the Carbonyl Group (C-4)
The carbonyl group at the C-4 position is another key site for functionalization, readily undergoing condensation reactions with various nucleophiles to yield a range of derivatives.
The ketone at the C-4 position can be converted to an oxime by reaction with hydroxylamine (B1172632) hydrochloride. nih.govrdd.edu.iq This oximation is typically carried out by refluxing the piperidinone with hydroxylamine hydrochloride in the presence of a base, such as sodium acetate (B1210297), in a solvent like ethanol (B145695). nih.govrdd.edu.iq The resulting oximes can be further derivatized to form oxime esters. For example, treatment of a 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) oxime with m-methylbenzoic acid in the presence of phosphorus oxychloride yields the corresponding O-(3-methylbenzoyl) oxime. nih.gov The configuration of the C=N bond in these oximes is typically found to be in the E conformation. nih.gov Structural analysis of these derivatives often reveals that the piperidine ring maintains a chair conformation with the phenyl groups in equatorial positions. nih.govnih.gov
Table 3: Synthesis of Oxime Derivatives
| Starting Material | Reagents | Product | Yield | Reference |
| 1,3-dimethyl-2,6-diphenylpiperidin-4-one | Hydroxylamine hydrochloride, Sodium acetate | 1,3-dimethyl-2,6-diphenylpiperidin-4-one oxime | - | nih.gov |
| 3-methyl-2,6-diphenylpiperidin-4-one oxime | m-methylbenzoic acid, POCl₃ | 3-methyl-2,6-diphenylpiperidin-4-one-O-(3-methylbenzoyl) oxime | 78% | nih.gov |
| 3-Isopropyl-2,6-diphenylpiperidin-4-one | Hydroxylamine hydrochloride, Ammonium (B1175870) acetate | 3-Isopropyl-2,6-diphenylpiperidin-4-oxime | - | aip.org |
The carbonyl group of 2,6-diphenylpiperidin-4-one readily condenses with hydrazine (B178648) derivatives to form hydrazones and with semicarbazide to form semicarbazones. The synthesis of hydrazones can be achieved by refluxing the piperidinone with hydrazine hydrate (B1144303) in a solvent such as ethanol. nih.gov Similarly, semicarbazones are prepared by reacting the piperidinone with semicarbazide hydrochloride and a base like sodium acetate in ethanol. asianpubs.org The resulting products are often crystalline solids that can be purified by recrystallization. asianpubs.org Conformational analysis of these derivatives, particularly the semicarbazones, has shown that the piperidine ring generally adopts a chair conformation, though the presence of bulky substituents can lead to distortions or alternative conformations like a boat form. asianpubs.org
Table 4: Synthesis of Hydrazone and Semicarbazone Derivatives
| Derivative Type | Starting Material | Reagents | Reaction Conditions | Reference |
| Hydrazone | N-(benzimidazol-2-yl methyl)-2,6-diphenyl piperidin-4-one | Hydrazine hydrate | Reflux in ethanol | |
| Isonicotinohydrazide | 3,3-dimethyl-r(2),c(6)-diarylpiperidin-4-one | Isoniazid, Acetic acid | Reflux in methanol | nih.gov |
| Semicarbazone | 2,6-diaryl-piperidin-4-one | Semicarbazide hydrochloride, Sodium acetate | Reflux in ethanol | asianpubs.org |
| Semicarbazone | N-nitroso-2,6-diphenylpiperidin-4-one | Semicarbazide hydrocholoride, Ammonia (B1221849) | Methanol, 50-60°C | longdom.org |
Substitution and Annulation Reactions on the Piperidinone Ring and Phenyl Substituents
The introduction of halogen atoms and other functional groups onto the 2,6-diphenylpiperidin-4-one framework is a common strategy to create structural diversity. While direct halogenation of the parent compound is not widely reported, several methods have been developed to incorporate halogenated moieties by utilizing halogen-containing precursors in the initial synthesis.
One prevalent method involves the Mannich-type condensation reaction. For instance, the synthesis of 3-chloro-2,6-diarylpiperidin-4-ones is achieved by reacting chloroacetone, an appropriate benzaldehyde, and ammonium acetate. This reaction proceeds via the formation of a hydrochloride salt, which is then neutralized to yield the final product. Similarly, 3-chloro-3-methyl-2,6-diarylpiperidine-4-ones have been synthesized using 3-chloro-2-butanone (B129570) as a key starting material.
Beyond simple chloro-substitutions, more complex halogenated alkyl groups have also been incorporated. The synthesis of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one demonstrates the versatility of this approach, allowing for the introduction of a reactive chloroethyl side chain at the C-3 position of the piperidinone ring.
In addition to halogenation, other substituents have been introduced to modify the properties of the 2,6-diphenylpiperidin-4-one core. N-acylation, for example, has been demonstrated by the reaction of (2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile with acetic anhydride (B1165640) to yield the corresponding N-acetyl derivative. nih.gov This reaction highlights the reactivity of the secondary amine within the piperidine ring.
Furthermore, the phenyl rings of the 2,6-diphenylpiperidin-4-one scaffold can be substituted prior to the cyclization reaction, leading to a variety of derivatives with modified electronic and steric properties.
| Compound Name | Structure | Method of Introduction | Reference |
| 3-Chloro-2,6-diphenylpiperidin-4-one | A 2,6-diphenylpiperidin-4-one core with a chlorine atom at the 3-position. | Mannich condensation of chloroacetone, benzaldehyde, and ammonium acetate. | |
| 3-Chloro-3-methyl-2,6-diphenylpiperidin-4-one | A 2,6-diphenylpiperidin-4-one core with a chlorine atom and a methyl group at the 3-position. | Mannich condensation of 3-chloro-2-butanone, benzaldehyde, and ammonium acetate. | |
| 3-(2-Chloroethyl)-2,6-diphenylpiperidin-4-one | A 2,6-diphenylpiperidin-4-one core with a 2-chloroethyl group at the 3-position. | Synthesis involves the incorporation of a chloroethyl-containing precursor. | |
| (1-Acetyl-2,6-diphenylpiperidin-4-ylidene)(phenyl)acetonitrile | An N-acetylated derivative of a 2,6-diphenylpiperidin-4-one precursor. | N-acylation using acetic anhydride. | nih.gov |
Annulation reactions, which involve the construction of a new ring fused to the existing piperidinone core, represent a significant strategy for creating novel heterocyclic systems with potentially enhanced biological activities. A notable example of this is the synthesis of selenadiazole derivatives.
The synthesis of piperidin-4-one[3,4-d]-1,2,3-selenadiazoles has been successfully achieved from 2,6-diphenyl-4-piperidone precursors. The synthetic route commences with the formation of semicarbazone derivatives of the parent piperidone. This is typically accomplished by reacting the 2,6-diphenyl-4-piperidone with semicarbazide hydrochloride.
The subsequent and key step in the formation of the fused selenadiazole ring involves the reaction of the semicarbazone intermediate with selenium dioxide. This reaction, carried out in a suitable solvent such as dioxane, results in the oxidative cyclization to form the annelated 1,2,3-selenadiazole system. The presence of the ketone group in the initial piperidone is crucial for the development of this fused heterocyclic system.
These fused-ring systems have been found to exhibit interesting biological properties, with studies showing that the selenadiazole derivatives of piperidone possess good antibacterial and antifungal activity.
| Fused-Ring System | Starting Material | Key Reagent | Resulting Compound | Reference |
| Selenadiazole | Semicarbazone derivative of 2,6-diphenyl-4-piperidone | Selenium dioxide | 4-Piperidone[3,4-d]-1,2,3-selenadiazole |
Advanced Spectroscopic and Diffractional Characterization of 2,6 Diphenylpiperidin 4 One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for In-Depth Structural Elucidation
NMR spectroscopy is a cornerstone technique for the characterization of 2,6-diphenylpiperidin-4-one derivatives, offering profound insights into their structural and conformational properties.
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information for the structural verification of 2,6-diphenylpiperidin-4-one derivatives. In ¹H NMR, the protons on the piperidine (B6355638) ring typically exhibit distinct signals that are influenced by their chemical environment and stereochemical orientation.
The benzylic protons at the C-2 and C-6 positions, being adjacent to the phenyl groups, generally appear as doublets of doublets in the downfield region of the aliphatic spectrum. The chemical shifts and coupling constants of these protons are highly informative. For instance, large coupling constants (typically around 10 Hz) are indicative of a diaxial relationship between adjacent protons, which supports a chair conformation for the piperidine ring. The methylene (B1212753) protons at C-3 and C-5 also provide crucial conformational information based on their multiplicity and coupling constants.
In ¹³C NMR spectra, the carbonyl carbon (C-4) is readily identified by its characteristic downfield chemical shift. The C-2 and C-6 carbons attached to the phenyl groups also appear at a distinct downfield position compared to the C-3 and C-5 carbons. The specific chemical shifts can be influenced by substituents on both the piperidine and phenyl rings.
Table 1: Representative ¹H NMR Spectral Data for Protons on the Piperidine Ring of Substituted 2,6-Diarylpiperidin-4-ones. Note: Chemical shifts (δ) are in ppm and coupling constants (J) are in Hz. Data is generalized from typical findings.
| Proton | Chemical Shift (δ) Range | Multiplicity | Typical Coupling Constants (J) |
| H-2 | 4.0 - 4.5 | dd | J2a,3a ≈ 10-12 Hz, J2a,3e ≈ 2-4 Hz |
| H-6 | 4.0 - 4.5 | dd | J6a,5a ≈ 10-12 Hz, J6a,5e ≈ 2-4 Hz |
| H-3a, H-5a | 2.5 - 3.0 | m | - |
| H-3e, H-5e | 2.8 - 3.3 | m | - |
While 1D NMR provides essential data, two-dimensional (2D) NMR techniques are indispensable for unambiguous assignment of all proton and carbon signals, especially in complex or substituted derivatives. nih.gov
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. science.gov For 2,6-diphenylpiperidin-4-one derivatives, COSY spectra clearly show correlations between H-2 and the C-3 protons, and between H-6 and the C-5 protons, confirming the connectivity within the piperidine ring. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs (¹H-¹³C). youtube.com This technique is crucial for assigning the ¹³C signals of the piperidine ring by correlating them to the already assigned proton signals. For example, the proton signal for H-2 will show a cross-peak with the signal for the C-2 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary carbons and for confirming the assignment of substituents. For instance, correlations can be observed from the H-2/H-6 protons to the ipso-carbon of the attached phenyl ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing through-space correlations rather than through-bond correlations. nih.gov This is a powerful tool for determining stereochemistry and conformation. For example, a strong NOE between protons in a 1,3-diaxial arrangement would provide definitive evidence for their axial orientation within a chair conformation.
Together, these 2D techniques allow for a complete and confident assignment of the molecular structure in solution. nih.govslideshare.net
The coupling constants derived from ¹H NMR spectra are paramount in determining the conformational preferences of the piperidine ring. In most unsubstituted and simple substituted 2,6-diphenylpiperidin-4-one derivatives, the observation of large diaxial coupling constants (J > 10 Hz) for the C-2 and C-6 protons confirms that the molecule predominantly adopts a chair conformation. This conformation allows the bulky phenyl substituents at C-2 and C-6 to occupy the sterically favored equatorial positions.
However, the presence of certain substituents, particularly on the nitrogen atom, can alter this preference. For example, the introduction of an N-nitroso group can lead to the adoption of a non-chair, twist-boat conformation to alleviate steric strain. researchgate.net
NMR is also critical for differentiating between isomers. For instance, in the case of oxime derivatives of 2,6-diarylpiperidin-4-one, NMR analysis can distinguish between E and Z isomers. The chemical shifts of the carbons and protons alpha to the C=NOH group are significantly different depending on their syn or anti relationship to the hydroxyl group. NOESY experiments can provide definitive proof by showing spatial proximity between the oxime proton and either the C-3 or C-5 protons, thus establishing the geometry around the C=N bond. nih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of 2,6-diphenylpiperidin-4-one derivatives in the solid state, providing exact bond lengths, bond angles, and torsional angles. mdpi.com
Single-crystal X-ray diffraction (SCXRD) studies have consistently confirmed that the piperidine ring in 2,6-diphenylpiperidin-4-one and its derivatives typically adopts a chair conformation. nih.govnih.gov In this conformation, the large phenyl groups at C-2 and C-6 are found to be in equatorial orientations to minimize steric hindrance. nih.gov The analysis provides precise geometric parameters, including the dihedral angles between the piperidine ring and the appended phenyl rings. nih.govnih.gov
SCXRD is also an unequivocal tool for determining the absolute configuration of chiral centers, which is essential for understanding the structure-activity relationships of these compounds. The data obtained from the diffraction experiment allows for the complete elucidation of the relative stereochemistry of all substituents on the piperidine ring. researchgate.net
Table 2: Example Crystallographic Data for a 2,6-Diphenylpiperidin-4-one Derivative. Data is illustrative and based on published structures such as (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine. nih.gov
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.12 |
| b (Å) | 11.45 |
| c (Å) | 13.28 |
| α (°) | 85.15 |
| β (°) | 76.30 |
| γ (°) | 65.20 |
| Volume (ų) | 1350.5 |
Beyond defining the molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. The stability of this lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govresearchgate.net
For 2,6-diphenylpiperidin-4-one derivatives, these analyses typically show that the crystal packing is dominated by van der Waals forces, with a significant contribution from H···H contacts. nih.govnih.gov Furthermore, specific directional interactions such as C—H···O and C—H···π hydrogen bonds are often identified, linking the molecules into chains, ribbons, or more complex three-dimensional networks. nih.govnih.gov These interactions play a crucial role in determining the final crystal structure.
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group and Molecular Fingerprint Analysis
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for the identification of functional groups and the elucidation of the molecular structure of 2,6-diphenylpiperidin-4-one and its derivatives. nih.govnih.gov These methods probe the vibrational modes of a molecule, providing a unique spectral fingerprint. nih.gov In the analysis of piperidin-4-one derivatives, specific vibrational frequencies can be assigned to the stretching and bending modes of characteristic bonds within the molecule. researchgate.netnih.gov
Key functional groups exhibit distinct absorption bands in the IR and Raman spectra. The carbonyl group (C=O) stretching vibration is one of the most characteristic absorptions, typically appearing in the region of 1680–1715 cm⁻¹. researchgate.net The exact position of this band can be influenced by the molecular conformation and substituent effects. Another crucial vibration is that of the N-H group within the piperidine ring, which is observed as a stretching band, often in the range of 3300-3400 cm⁻¹. researchgate.net
Aromatic C-H stretching vibrations from the two phenyl rings at the 2 and 6 positions are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching vibrations of the piperidine ring appear just below this value. researchgate.net The spectra are also rich in the fingerprint region (below 1500 cm⁻¹), containing a multitude of bands corresponding to C-C bond stretching, C-H bending, and other skeletal vibrations that are unique to the specific molecular structure. nih.gov
Computational methods, such as Density Functional Theory (DFT), are often employed in conjunction with experimental spectroscopy to achieve a more detailed interpretation of the vibrational spectra. researchgate.netnih.gov These calculations help in the precise assignment of observed vibrational bands to specific normal modes of the molecule, based on the Total Energy Distribution (TED). nih.govnih.gov For instance, in studies on derivatives like 3-methyl-2,6-diphenylpiperidin-4-one (B5426205), DFT calculations have shown good agreement with experimental FT-IR and FT-Raman spectra, confirming the assignments of key functional groups. researchgate.netpsgcas.ac.in
Table 1: Selected Vibrational Frequencies for 2,6-Diphenylpiperidin-4-one Derivatives This table presents a compilation of typical vibrational frequencies observed in the FT-IR and FT-Raman spectra of 2,6-diphenylpiperidin-4-one and its substituted derivatives, based on experimental and computational studies.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Functional Group | Reference |
| N-H Stretching | 3300 - 3400 | Amine (piperidine ring) | researchgate.net |
| Aromatic C-H Stretching | 3000 - 3100 | Phenyl Rings | researchgate.net |
| Aliphatic C-H Stretching | 2850 - 3000 | Piperidine Ring | researchgate.net |
| C=O Stretching | 1680 - 1715 | Ketone (piperidine ring) | researchgate.net |
| C=C Stretching | 1400 - 1600 | Aromatic Ring | researchgate.net |
| C-N Stretching | 1200 - 1350 | Amine | researchgate.net |
| C-H Bending | 700 - 900 | Phenyl Rings | researchgate.net |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is an indispensable analytical technique for determining the molecular weight and elucidating the structural features of 2,6-diphenylpiperidin-4-one derivatives through fragmentation analysis. researchgate.net Techniques such as electrospray ionization (ESI) are commonly used to generate protonated molecular ions [M+H]⁺, the mass-to-charge ratio (m/z) of which provides the exact molecular weight of the compound. researchgate.netnih.gov
Collision-induced dissociation (CID) is then employed to fragment the molecular ion, yielding a series of product ions. researchgate.net The analysis of these fragments provides valuable information about the molecule's connectivity and structural arrangement. The fragmentation pathways of piperidone derivatives are influenced by the charge localization and the stability of the resulting fragments. researchgate.netnih.gov
For 2,6-diarylpiperidin-4-ones, the fragmentation patterns often show characteristic losses. researchgate.net Common fragmentation pathways involve the cleavage of the piperidine ring and the loss of the substituent groups. For example, studies have shown the neutral loss of the piperidone core and the formation of ions corresponding to the phenyl groups. researchgate.net The specific fragmentation pattern can be used to confirm the identity of the compound and to distinguish between different isomers or derivatives. High-resolution mass spectrometry (HRMS) allows for the determination of the elemental composition of the parent ion and its fragments with high accuracy, further aiding in structural elucidation.
The fragmentation process can be rationalized by considering the stability of the carbocations and radical cations formed. The presence of the phenyl groups can influence the fragmentation by stabilizing adjacent positive charges through resonance. The elucidation of these pathways is crucial for the structural characterization of novel synthetic derivatives. nih.gov
Table 2: Common Fragment Ions in the Mass Spectra of 2,6-Diphenylpiperidin-4-one Derivatives This table lists characteristic fragment ions and neutral losses observed during the mass spectrometric analysis of 2,6-diphenylpiperidin-4-one and related structures, providing insight into their fragmentation pathways.
| m/z Value | Proposed Fragment/Loss | Description | Reference |
| [M+H]⁺ | Protonated Molecular Ion | Confirms the molecular weight of the compound. | nih.gov |
| Varies | Loss of Phenyl Group | Cleavage of the bond connecting a phenyl ring to the piperidine core. | researchgate.net |
| Varies | Loss of substituents on Phenyl Rings | Fragmentation of substituted phenyl groups. | researchgate.net |
| Varies | Piperidine Ring Opening | Fission of the heterocyclic ring, leading to various smaller fragments. | researchgate.net |
| 94 | Aniline Ion (C₆H₈N⁺) | A characteristic fragment indicating the presence of a phenyl-amino moiety. | nih.gov |
| 77 | Phenyl Cation (C₆H₅⁺) | Indicates the presence of unsubstituted phenyl groups. | researchgate.net |
UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Analysis
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to investigate the electronic transitions within 2,6-diphenylpiperidin-4-one and its derivatives. nih.gov The absorption of UV or visible light by a molecule promotes electrons from a lower energy molecular orbital to a higher energy one. libretexts.org The wavelengths at which these absorptions occur (λmax) are characteristic of the molecule's chromophores—the parts of the molecule responsible for light absorption. researchgate.net
In 2,6-diphenylpiperidin-4-one derivatives, the principal chromophores are the phenyl rings and the carbonyl group. psgcas.ac.inresearchgate.net The UV-Vis spectra of these compounds typically exhibit absorption bands corresponding to two main types of electronic transitions: π → π* and n → π*. libretexts.orgslideshare.net
The π → π* transitions are generally of high intensity and arise from the excitation of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org These are primarily associated with the aromatic system of the phenyl rings. psgcas.ac.in The n → π* transitions are typically of lower intensity and involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the carbonyl oxygen, to an antibonding π* orbital. libretexts.orgslideshare.net
The position and intensity of these absorption bands can be influenced by the solvent polarity and the presence of substituents on the aromatic rings. nih.gov For instance, computational studies using Time-Dependent Density Functional Theory (TD-DFT) have been employed to calculate the electronic properties, such as excitation energies and oscillator strengths, which correlate well with experimental UV-Vis spectra. nih.gov This combined experimental and theoretical approach allows for a detailed analysis of the chromophoric system and the nature of the electronic transitions within these molecules. nih.govpsgcas.ac.in
Table 3: Electronic Transitions and Absorption Maxima for 2,6-Diphenylpiperidin-4-one Derivatives This table summarizes the typical UV-Vis absorption data for 2,6-diphenylpiperidin-4-one derivatives, detailing the types of electronic transitions and their corresponding absorption maxima (λmax).
| Absorption Maximum (λmax) | Molar Absorptivity (ε) | Type of Transition | Chromophore | Reference |
| ~250 - 280 nm | High | π → π | Phenyl Rings | psgcas.ac.infrontiersin.org |
| ~290 - 320 nm | Low | n → π | Carbonyl Group (C=O) | psgcas.ac.inlibretexts.org |
Computational Chemistry and Theoretical Investigations of 2,6 Diphenylpiperidin 4 One Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net It is widely employed for geometry optimization, electronic property analysis, and reactivity prediction in piperidin-4-one systems due to its balance of accuracy and computational efficiency. nih.govnih.govresearchgate.net
DFT calculations, commonly using the B3LYP functional with basis sets such as 6-311++G(d,p), are employed to determine the most stable three-dimensional arrangement of atoms in 2,6-diphenylpiperidin-4-one derivatives. researchgate.netnih.govresearchgate.net
Key Research Findings:
Conformation: Across numerous studies of 2,6-disubstituted piperidin-4-ones, the piperidine (B6355638) ring consistently adopts a chair conformation as its most stable form. nih.goviucr.orgnih.govnih.gov This conformation minimizes torsional and steric strain.
Substituent Orientation: The bulky phenyl groups at the C2 and C6 positions, along with other substituents on the piperidine ring, predominantly occupy equatorial positions. iucr.orgnih.gov This arrangement avoids unfavorable 1,3-diaxial interactions, leading to greater thermodynamic stability.
Structural Parameters: Geometry optimization provides precise data on bond lengths, bond angles, and dihedral angles. These calculated parameters generally show good agreement with experimental data obtained from X-ray crystallography, validating the computational model. iucr.org For example, in a study of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, the C5–C6 bond length was calculated to be 1.5613 Å, while C-H bonds in the piperidone ring were approximately 1.09 Å. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a 2,6-Diphenylpiperidin-4-one Derivative (Data based on 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one, calculated at the B3LYP/6-311++G(d,p) level) nih.gov
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C5 – C6 | 1.5613 Å |
| O28 – H53 | 0.9626 Å | |
| C-H (ring avg.) | ~1.09 Å | |
| Bond Angle | C1-N2-C6 | 112.9° |
| O7=C4-C3 | 122.5° |
| Dihedral Angle | C6-N2-C1-C8 | -178.5° |
Molecular Electrostatic Potential (MEP) mapping is a crucial tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface illustrates regions of positive and negative electrostatic potential, which are indicative of sites for nucleophilic and electrophilic attack, respectively. nih.govnih.gov
Key Research Findings:
Electrophilic Sites: The MEP map of 2,6-diphenylpiperidin-4-one systems consistently shows the most negative potential (typically colored red or yellow) localized around the carbonyl oxygen atom (C=O). researchgate.netnih.gov This high electron density makes it the primary site for electrophilic attack.
Nucleophilic Sites: Regions of positive potential (colored blue) are generally found around the hydrogen atom attached to the piperidine nitrogen (N-H) and the hydrogen atoms of the phenyl rings. researchgate.net These electron-deficient areas are susceptible to nucleophilic attack.
Reactivity Insights: The MEP analysis provides a visual representation of how the molecule will interact with other polar molecules and biological receptors. The distinct positive and negative regions highlight the molecule's capacity for hydrogen bonding and other electrostatic interactions. researchgate.net
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. researchgate.net The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. acadpubl.eu The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.govrasayanjournal.co.in
Key Research Findings:
Energy Gap and Stability: A large HOMO-LUMO energy gap implies high kinetic stability, low chemical reactivity, and high hardness because more energy is required to excite an electron from the HOMO to the LUMO. nih.govresearchgate.net Conversely, a small energy gap suggests the molecule is more reactive and polarizable. researchgate.net
Calculated Values: DFT studies on various 2,6-diphenylpiperidin-4-one derivatives have reported a range of energy gaps, reflecting the influence of different substituents. For instance, the energy gap for 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one was found to be 5.42 eV, suggesting significant stability. researchgate.net The 3-chloro-3-methyl derivative showed a similar gap of 5.4194 eV. nih.gov In contrast, another derivative was reported to have a smaller gap of 3.110 eV, indicating higher chemical reactivity. nih.gov
Orbital Distribution: The HOMO is often localized on the piperidine ring and one of the phenyl rings, while the LUMO can be delocalized over the entire molecule, including the carbonyl group and both aromatic rings. nih.gov This distribution is key to understanding charge transfer within the molecule.
Table 2: Frontier Molecular Orbital Energies and Energy Gaps for Selected 2,6-Diphenylpiperidin-4-one Derivatives
| Compound Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| 3-methyl-2,6-diphenylpiperidin-4-one (B5426205) | -6.1179 | -1.1752 | 4.9427 | researchgate.net |
| 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one | - | - | 5.4194 | nih.gov |
| 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one | - | - | 5.42 | researchgate.net |
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule by examining charge transfer and intramolecular interactions. uba.ar It evaluates the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors), quantifying the stabilizing energy associated with these interactions. researchgate.netorientjchem.org
Key Research Findings:
Charge Delocalization: The analysis quantifies the stabilization energy (E(2)) for each donor-acceptor interaction. For example, in 1-methyl-2,6-diphenylpiperidin-4-one, significant stabilization energies are observed for interactions such as LP(O) → π(C-N) and π(C-C) → π(C-C) within the phenyl rings, indicating extensive electron delocalization. orientjchem.org
Structural Stability: These intramolecular charge transfer events lead to a more stabilized electronic state, which influences the molecule's geometry and reactivity. The loss of occupancy from localized donor orbitals and gain into acceptor orbitals provides quantitative evidence for these stabilizing effects. uba.arorientjchem.org
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions for 1-Methyl-2,6-diphenylpiperidin-4-one orientjchem.org
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N3 | σ*(C1-C14) | 2.86 |
| LP(1) N3 | σ*(C5-C20) | 2.86 |
| LP(1) O7 | σ*(C1-N3) | 1.14 |
| LP(1) O7 | σ*(C1-C6) | 1.25 |
(Note: Atom numbering may vary based on the specific study's labeling scheme)
Molecular Mechanics (MM2) Calculations for Conformational Energetics
Molecular Mechanics (MM2) is a computational method that uses classical mechanics to model molecular systems. nih.gov It calculates the steric energy of a molecule based on parameters derived from experimental data. For flexible systems like the 2,6-diphenylpiperidin-4-one ring, MM2 is valuable for exploring the potential energy surface and determining the relative energies of different conformers. researchgate.net
Key Research Findings:
Conformational Stability: While recent literature heavily favors DFT methods, the principles of molecular mechanics are highly applicable to this system. MM2 calculations can be used to assess the relative stabilities of various conformations, such as the chair, boat, and twist-boat forms of the piperidine ring.
Chair Conformation Dominance: Consistent with findings from DFT, X-ray, and NMR studies, molecular mechanics calculations would confirm that the chair conformation is the global energy minimum. nih.govchemrevlett.com The calculations would quantify the significant energy penalty associated with the higher-energy boat and twist-boat conformers, which suffer from increased steric and torsional strain.
Energy Barriers: MM2 can also be used to estimate the energy barriers for conformational interconversion (e.g., chair-flipping). This information is crucial for understanding the dynamic behavior of the molecule in solution.
Calculation of Quantum Chemical Parameters and Reactivity Descriptors
From the energies of the frontier molecular orbitals (HOMO and LUMO) calculated via DFT, a suite of global quantum chemical parameters can be derived. mdpi.com These descriptors provide quantitative measures of a molecule's reactivity, stability, and electronic properties. rasayanjournal.co.in
Key Research Findings:
Ionization Potential (I) and Electron Affinity (A): These are calculated as I ≈ -EHOMO and A ≈ -ELUMO. They relate to the energy required to remove an electron and the energy released when an electron is gained, respectively.
Chemical Hardness (η) and Softness (S): Hardness (η = (I-A)/2) measures the resistance of a molecule to change its electron distribution. A large HOMO-LUMO gap corresponds to a high hardness value and greater stability. nih.gov Softness (S = 1/η) is the reciprocal of hardness and indicates higher reactivity. For 3-chloro-3-methyl-2,6-diphenylpiperidin-4-one, the hardness was calculated to be 2.7097 eV. nih.gov
Electronegativity (χ): This parameter (χ = (I+A)/2) measures the ability of a molecule to attract electrons.
Electrophilicity Index (ω): Defined as ω = μ²/2η (where μ is the chemical potential, μ ≈ -χ), this index measures the energy stabilization when a molecule acquires additional electronic charge from the environment. It is a good indicator of electrophilic character.
Table 4: Calculated Global Reactivity Descriptors for a 2,6-Diphenylpiperidin-4-one Derivative (Illustrative data based on reported values for similar systems)
| Parameter | Formula | Description | Typical Value Range (eV) |
|---|---|---|---|
| Ionization Potential (I) | I ≈ -EHOMO | Energy to remove an electron | 4.8 - 6.2 |
| Electron Affinity (A) | A ≈ -ELUMO | Energy gained by adding an electron | 1.1 - 1.7 |
| Chemical Hardness (η) | η = (I-A)/2 | Resistance to charge transfer | 2.0 - 2.8 |
| Chemical Softness (S) | S = 1/η | Susceptibility to charge transfer | 0.35 - 0.50 |
| Electronegativity (χ) | χ = (I+A)/2 | Electron attracting power | 3.0 - 4.0 |
Prediction and Simulation of Spectroscopic Properties (e.g., Vibrational Frequencies, NMR Chemical Shifts)
Computational chemistry, particularly through Density Functional Theory (DFT), serves as a powerful tool for predicting and simulating the spectroscopic properties of 2,6-diphenylpiperidin-4-one systems. These theoretical calculations provide valuable insights into the molecule's structure and dynamics, often showing strong agreement with experimental data obtained from techniques like Fourier-transform infrared (FT-IR), FT-Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy. psgcas.ac.inresearchgate.netnih.gov
Theoretical vibrational analysis is typically performed using methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) with various basis sets, for instance, 6-311++G(d,p). psgcas.ac.inresearchgate.net These calculations yield optimized molecular geometries and a set of normal vibrational modes. The computed harmonic vibrational frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, which improves their correlation with experimental spectra. mdpi.com
For substituted 2,6-diphenylpiperidin-4-one derivatives, DFT calculations can accurately assign vibrational modes observed in experimental FT-IR and FT-Raman spectra. psgcas.ac.in For example, in a study on 3-methyl-2,6-diphenylpiperidin-4-one, the calculated vibrational spectra showed good agreement with the observed spectra. psgcas.ac.inresearchgate.net Key vibrational modes that are analyzed include:
N-H Stretching: The N-H stretching vibration is a characteristic band for piperidone rings. In 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one, this is observed experimentally at 3307 cm⁻¹. nih.gov
C=O Stretching: The carbonyl group stretching is a strong, sharp band. For the aforementioned fluoro-substituted derivative, it appears at 1696 cm⁻¹. nih.gov Computational studies on related compounds confirm this assignment. nih.gov
C-H Stretching: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while aliphatic C-H stretching occurs at lower frequencies. nih.gov
Bohlmann Bands: The presence of Bohlmann bands, typically in the 2850-2700 cm⁻¹ range, in the IR spectrum indicates an anti-periplanar relationship between the nitrogen lone pair and adjacent axial C-H bonds, which is characteristic of a chair conformation. nih.gov
The simulation of NMR spectra is another critical application of computational methods. Theoretical calculations of ¹H and ¹³C NMR chemical shifts are performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach with DFT. researchgate.net The calculated chemical shifts are then compared to experimental values, often showing a linear correlation. These theoretical predictions are instrumental in confirming the stereochemistry of the molecule, such as the equatorial or axial orientation of substituents on the piperidine ring. nih.gov For instance, the significant difference in chemical shifts for axial and equatorial protons adjacent to the nitrogen and phenyl groups can be accurately reproduced by these simulations. nih.gov
Table 1: Comparison of Experimental and Calculated Vibrational Frequencies for a Substituted 2,6-Diphenylpiperidin-4-one Derivative
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch | 3307 | 3305 |
| Aromatic C-H Stretch | 3050 | 3055 |
| Aliphatic C-H Stretch | 2964 | 2960 |
| C=O Stretch | 1696 | 1699 |
| Bohlmann Band | 2823 | Not reported |
Data is illustrative and based on findings for 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one. nih.gov
Table 2: Illustrative ¹³C NMR Chemical Shifts (ppm) for a 2,6-Diarylpiperidin-4-one System
| Carbon Atom | Experimental δ (ppm) |
|---|---|
| C=O | ~208-211 |
| C2/C6 (Aryl-substituted) | ~60-65 |
| C3/C5 | ~47-50 |
Data represents typical ranges observed in experimental studies. nih.govnih.gov
Theoretical Insights into Crystal Energy and Packing Arrangements
Theoretical investigations provide profound insights into the crystal structure, intermolecular interactions, and packing arrangements that dictate the solid-state properties of 2,6-diphenylpiperidin-4-one systems. Computational tools such as Hirshfeld surface analysis and quantum chemical calculations are employed to understand the forces governing crystal formation and stability. nih.govresearchgate.net
Crystal structure determination reveals that the piperidine ring in these compounds typically adopts a distorted chair conformation, which is the most stable arrangement. nih.govnih.gov The bulky phenyl substituents at the C2 and C6 positions generally occupy equatorial orientations to minimize steric hindrance. nih.govresearchgate.net
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal. nih.gov By mapping properties like dᵢ (distance from the surface to the nearest nucleus inside), dₑ (distance to the nearest nucleus outside), and normalized contact distance (dnorm) onto the surface, researchers can identify the specific atoms involved in crystal packing and the nature of their interactions. nih.govresearchgate.net For derivatives of 2,6-diphenylpiperidin-4-one, this analysis typically reveals that the crystal packing is dominated by a combination of hydrogen bonds and weaker interactions. researchgate.netnih.gov
The most significant contributions to crystal packing often come from:
N-H···O Hydrogen Bonds: A prevalent interaction where the hydrogen on the piperidine nitrogen atom forms a hydrogen bond with the carbonyl oxygen of an adjacent molecule. This interaction frequently links molecules into chains or dimers. nih.govresearchgate.net
C-H···π Interactions: These interactions occur between a hydrogen atom (often from a C-H bond on the piperidine ring or phenyl group) and the π-system of a phenyl ring on a neighboring molecule. nih.govnih.gov
Other Weak Interactions: Depending on the substituents, other interactions like C-H···F or C-H···Cl hydrogen bonds can also play a role in stabilizing the crystal lattice. researchgate.net
Fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions, showing the percentage contribution of each contact type to the total surface area. nih.govresearchgate.net For example, in 3-butyl-2,6-bis(4-fluorophenyl)piperidin-4-one, H···H contacts account for 53.3% of the surface, followed by H···C/C···H (19.1%), H···F/F···H (15.7%), and H···O/O···H (7.7%) contacts. researchgate.net
Theoretical calculations of crystal energy can further elucidate the stability of the observed packing arrangements. By computing the energies of different possible packing motifs (polymorphs), researchers can predict the most thermodynamically stable crystal form. These calculations complement experimental X-ray diffraction data by providing a deeper understanding of the energetic landscape of the solid state.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| 2,6-Diphenylpiperidin-4-one hydrochloride |
| 3-methyl-2,6-diphenylpiperidin-4-one |
| 2,6-bis(4-fluorophenyl)-3,3-dimethylpiperidin-4-one |
Conformational Analysis and Stereochemical Behavior of 2,6 Diphenylpiperidin 4 One and Its Derivatives
Elucidation of Preferred Ring Conformations: Chair, Boat, and Twist-Boat Forms in Solution and Solid State
The conformational landscape of 2,6-diphenylpiperidin-4-one derivatives is dominated by the chair conformation, which generally represents the most stable arrangement for the six-membered ring. nih.gov Extensive studies using X-ray crystallography for solid-state analysis and Nuclear Magnetic Resonance (NMR) spectroscopy for solution-state analysis have confirmed this preference.
In the solid state, crystal structure determinations of numerous derivatives, including 2,6-diphenyl-3-(prop-2-en-1-yl)piperidin-4-one and 1,3-dimethyl-2,6-diphenylpiperidin-4-one, show the piperidine (B6355638) ring adopting a chair conformation. nih.govnih.gov In this preferred arrangement, the bulky phenyl substituents at the C-2 and C-6 positions predominantly occupy equatorial orientations to minimize destabilizing steric interactions, specifically 1,3-diaxial interactions. nih.govresearchgate.net Similarly, other substituents on the ring are also typically found in equatorial positions. nih.govasianpubs.org
While the chair form is prevalent, other less stable conformations such as the boat and twist-boat forms can be adopted, particularly when certain structural features are introduced. For instance, the piperidine ring in N-benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime was found to adopt a boat conformation in the solid state. researchgate.net Derivatives containing N-nitroso or N-acyl groups often exhibit a preference for non-chair conformations like the twist-boat form. researchgate.net This deviation is attributed to the electronic effects and steric strain introduced by the substituent on the nitrogen atom. researchgate.netresearchgate.net In some cases, a compound may exist in a chair conformation in the solid state but adopt a significant boat conformation in solution. nih.gov
| Compound Derivative | Substituents | Conformation (Solid State) | Conformation (Solution) |
|---|---|---|---|
| r-2,c-6-Diphenylpiperidin-4-one | None | Chair | Chair |
| 1,3-Dimethyl-2,6-diphenylpiperidin-4-one | 1-Me, 3-Me | Chair | Chair |
| 3-Alkyl-2,6-diarylpiperidin-4-ones | 3-Alkyl | Not specified | Predominantly Chair |
| N-Nitroso-r-2,c-6-diphenylpiperidin-4-ones | N-NO | Not specified | Twist-Boat |
| N-Acetyl-r-2,c-6-diphenylpiperidin-4-one oximes | N-Ac, =N-OH | Not specified | Twist-Boat |
| N-Benzoyl-3t-isopropyl-2r,6c-diphenylpiperidin-4-one oxime | N-Benzoyl, 3-iPr, =N-OH | Boat | Chair (minor boat contribution) |
Characterization of Stereoisomerism (Syn/Anti, E/Z Isomers) and Isomeric Ratios
Stereoisomerism in 2,6-diphenylpiperidin-4-one derivatives becomes more complex upon derivatization of the C-4 keto group or the ring nitrogen, leading to the formation of geometric isomers (E/Z) or rotamers (syn/anti).
Derivatization of the carbonyl group to form oximes (=N-OH) or semicarbazones (=N-NH-CO-NH₂) introduces the possibility of E/Z isomerism about the C=N double bond. However, studies on the synthesis of 2,6-diarylpiperidin-4-one O-benzyloximes have shown that the reaction can proceed with high stereoselectivity, yielding exclusively the E isomer. nih.gov The configuration is determined by the relative orientation of the substituents on the nitrogen and the piperidine ring.
For compounds with substituents on the nitrogen atom, such as N-nitroso derivatives, restricted rotation around the N-N bond leads to the existence of syn and anti rotamers (rotational isomers). NMR studies on N-nitroso-r-2,c-6-diphenylpiperidin-4-one oximes have shown that these compounds exist as an equilibrium mixture of two rotameric states in solution. researchgate.net This dynamic behavior is a direct consequence of the partial double-bond character of the N-N bond.
| Derivative Type | Isomerism Type | Observed Isomers/Ratios | Method of Characterization |
|---|---|---|---|
| O-Benzyloximes | E/Z Isomerism | Exclusively E isomer | 1D and 2D NMR Spectroscopy |
| N-Nitroso Oximes | Syn/Anti Rotamerism | Equilibrium between two rotamers | NMR Spectroscopy |
| Semicarbazones | E/Z Isomerism | Typically exist in chair conformation, implying a specific isomer is favored | NMR Spectroscopy |
Dynamic Conformational Equilibria in Solution as Revealed by NMR Spectroscopy
NMR spectroscopy is a powerful tool for investigating the dynamic conformational behavior of 2,6-diphenylpiperidin-4-one derivatives in solution. asianpubs.org By analyzing chemical shifts and, more importantly, proton-proton coupling constants (J-values), detailed insights into the predominant conformation and any existing equilibria can be obtained.
The chair conformation is strongly supported by the observed coupling constants for the ring protons. For example, the coupling between adjacent axial protons (Jaa) is typically large (around 10-11 Hz), while axial-equatorial (Jae) and equatorial-equatorial (Jee) couplings are smaller (around 2-5 Hz). The observation of a doublet of doublets for the C-6 proton with coupling constants of approximately 10 Hz and 4 Hz is characteristic of an axial proton coupled to adjacent axial and equatorial protons, confirming a chair conformation with equatorial aryl groups.
In cases where the molecule exists in a dynamic equilibrium between two or more conformations (e.g., chair-boat or between two different twist-boat forms), the observed NMR spectrum is a time-averaged representation of the contributing conformers. For N-acetyl- and N-nitroso-substituted oximes, NMR data indicate a preference for twist-boat conformations, which may themselves be in equilibrium. researchgate.net For certain O-benzyloximes, while the chair form is predominant, analysis of coupling constants suggests a significant contribution from a boat conformation in the equilibrium mixture in solution. nih.gov These dynamic processes highlight the conformational flexibility of the piperidine ring, which can be readily influenced by substitution.
| Interacting Protons | Typical J-value (Hz) | Implied Dihedral Angle | Conformational Implication |
|---|---|---|---|
| Axial - Axial (Hax-H'ax) | 10 - 11 | ~180° | Confirms chair conformation |
| Axial - Equatorial (Hax-H'eq) | 2 - 5 | ~60° | Consistent with chair conformation |
| Equatorial - Equatorial (Heq-H'eq) | 2 - 5 | ~60° | Consistent with chair conformation |
Considerations of Chirality and Diastereoselectivity in Synthesis
The synthesis of 2,6-diphenylpiperidin-4-one and its derivatives often involves the creation of multiple stereocenters, making chirality and diastereoselectivity critical considerations. The primary synthetic route is a Mannich-type reaction, which condenses an aldehyde, a ketone, and an amine (or ammonium (B1175870) acetate). This reaction can generate up to four stereocenters in the piperidine ring.
Remarkably, the synthesis of 2,6-diarylpiperidines often proceeds with high diastereoselectivity, typically yielding a single diastereomer. bohrium.com The thermodynamically most stable isomer, with the two large aryl groups at C-2 and C-6 in a cis-diequatorial arrangement on the chair framework, is usually the major product. bohrium.comresearchgate.net This inherent selectivity simplifies the purification process and provides a stereochemically defined scaffold for further modification.
Further reactions on the pre-formed piperidinone ring can also be performed with high diastereoselectivity. For example, the reduction of cis-3-alkyl-2,6-diarylpiperidin-4-one using a Grignard reagent to form the corresponding piperidin-4-ol has been shown to produce specific stereoisomers. nih.gov The stereochemical outcome is directed by the existing stereocenters on the ring, which guide the approach of the incoming reagent. The ability to control the stereochemistry during and after the ring-forming reaction is essential for synthesizing specific isomers for structure-activity relationship studies. nih.govnih.gov In some cases, chiral auxiliaries can be employed to direct the formation of a single enantiomer in a process known as diastereoselective synthesis. mdpi.comuni-muenchen.de
Reaction Mechanisms and Kinetic Studies Involving 2,6 Diphenylpiperidin 4 One Derivatives
Mechanistic Pathways of Piperidin-4-one Core Formation
The Aza-Diels-Alder reaction is a powerful tool for the construction of nitrogen-containing six-membered rings, including the piperidine (B6355638) scaffold. In the context of forming piperidin-4-ones, this reaction typically involves the [4+2] cycloaddition of an aza-diene with a dienophile or, more commonly, a diene with an imine (the dienophile).
While often depicted as a concerted, pericyclic reaction, the mechanism for the formation of piperidin-4-ones from electron-rich dienes and imines is a subject of discussion. Research suggests that the reaction may not always follow a concerted pathway. An alternative, stepwise mechanism involving a Mannich-type addition followed by a Michael cyclization is often considered. This stepwise pathway is particularly plausible when using oxygenated dienes.
For instance, the reaction of a 1-aza-1,3-butadiene (an imine) with an enone can lead to the formation of the piperidin-4-one ring. The reaction of 4-phenyl-2-amino-1,3-butadienes with N-allyl benzaldimine, for example, proceeds through a Diels-Alder reaction to yield a 2,6-diphenyl-4-piperidinone derivative. Whether this proceeds through a synchronous bond formation or via a zwitterionic intermediate depends on the specific reactants, catalysts (Lewis or Brønsted acids), and reaction conditions employed.
The most traditional and widely used method for synthesizing 2,6-diphenylpiperidin-4-one is the Mannich condensation. This is a three-component reaction involving an aromatic aldehyde (benzaldehyde), a ketone with α-hydrogens (acetone), and an amine (ammonia, typically from ammonium (B1175870) acetate). The reaction is a cornerstone in heterocyclic chemistry due to its efficiency in forming both C-C and C-N bonds in a single pot.
The proposed mechanism proceeds through several key steps:
Iminium Ion Formation : The reaction initiates with the nucleophilic addition of the amine (ammonia) to the carbonyl group of the aldehyde (benzaldehyde), followed by dehydration to form an electrophilic iminium ion (or its precursor, a Schiff base).
Enol Formation : Concurrently, the ketone (acetone) tautomerizes in the acidic or basic medium to its more nucleophilic enol or enolate form.
First Condensation (Mannich-type reaction) : The enol of acetone (B3395972) attacks the iminium ion, forming a β-amino-carbonyl compound, known as a Mannich base.
Second Condensation and Cyclization : The initial Mannich base can then react with a second molecule of the iminium ion. However, the more accepted pathway for piperidinone formation involves the reaction of one molecule of acetone with two molecules of the benzaldehyde-derived imine. The enolate of acetone attacks one imine, and the resulting intermediate's other α-carbon attacks a second imine molecule. The subsequent intramolecular cyclization via an aldol-type condensation and dehydration ultimately forms the six-membered piperidinone ring. This double condensation ensures the symmetrical installation of the two phenyl groups at the 2- and 6-positions.
Kinetics of Derivatization Reactions
The carbonyl group at the C-4 position of 2,6-diphenylpiperidin-4-one is a key site for derivatization, allowing for the synthesis of a wide array of analogues. Kinetic studies of these reactions reveal important information about the reactivity of the piperidinone core.
The reaction of 2,6-diphenylpiperidin-4-one with hydroxylamine (B1172632) hydrochloride yields the corresponding oxime derivative. The formation of the oxime bond is a condensation reaction that proceeds via a two-step mechanism: nucleophilic addition of hydroxylamine to the carbonyl carbon, forming a carbinolamine intermediate, followed by acid-catalyzed dehydration to give the oxime.
While detailed kinetic data for the formation of 2,6-diphenylpiperidin-4-one oxime is not extensively reported, studies on the reverse reaction, oxidative deoximation, provide valuable insights. Kinetic investigations of the oxidation of N-methyl-2,6-diphenylpiperidin-4-one oximes by reagents like pyridinium (B92312) chlorochromate (PCC) and acid dichromate have been performed. asianpubs.orgasianpubs.org These studies show that the reactions are first-order with respect to both the oxime and the oxidant and are catalyzed by acid. asianpubs.orgasianpubs.org The reactivity is influenced by substituents on the piperidine ring, with alkyl groups at the 3-position generally decreasing the reaction rate due to steric hindrance. asianpubs.org
The reaction of piperidin-4-ones with semicarbazide (B1199961) to form semicarbazones is a classic derivatization that has been subjected to kinetic analysis. This reaction also proceeds through a two-step mechanism: a rate-limiting nucleophilic attack of the semicarbazide on the carbonyl carbon, followed by the rapid, acid-catalyzed dehydration of the resulting carbinolamine intermediate.
Kinetic studies comparing the rates of semicarbazone formation for 2,6-diphenylpiperidin-4-one and its 3-alkyl-substituted derivatives provide clear evidence for this mechanism. The introduction of an equatorial methyl group at the 3-position (adjacent to the carbonyl group) significantly retards the reaction rate. This rate retardation is attributed to steric hindrance, which impedes the approach of the nucleophile (semicarbazide) to the carbonyl carbon in the rate-determining step. If the subsequent dehydration step were rate-limiting, steric acceleration would be expected.
The observed second-order rate constants highlight the impact of steric crowding around the carbonyl group.
| Compound | k₂ (L mol⁻¹ s⁻¹) |
|---|---|
| 2,6-Diphenylpiperidin-4-one | Value not specified, used as baseline |
| 3-Methyl-2,6-diphenylpiperidin-4-one (B5426205) | Rate lowered significantly compared to baseline |
Data reflects the principle that substitution at the 3-position significantly lowers the rate of reaction, indicating the nucleophilic attack is the rate-determining step.
Oxidation and Reduction Reactions of 2,6-Diphenylpiperidin-4-one Derivatives
The piperidin-4-one core can undergo both oxidation and reduction, leading to functionally diverse molecules. Kinetic studies of these redox reactions elucidate the factors governing the reactivity of the heterocyclic ring and its substituents.
Oxidation: Kinetic studies on the oxidation of 2,6-diphenylpiperidin-4-one and its 3-methyl derivative by manganese(IV) in an acidic medium have been investigated. The reaction follows first-order kinetics with respect to both the oxidant and the piperidone substrate. The rate of the reaction is directly proportional to the acid concentration. The presence of a 3-alkyl substituent decreases the rate of oxidation, suggesting that the attack of the oxidant is sterically hindered. The observed order of reactivity is: 2,6-diphenylpiperidin-4-one > 3-methyl-2,6-diphenylpiperidin-4-one.
| Compound | [H₂SO₄] (M) | k₀ x 10⁴ (s⁻¹) |
|---|---|---|
| 2,6-Diphenylpiperidin-4-one | 0.3 | 1.15 |
| 0.4 | 1.54 | |
| 0.5 | 1.92 | |
| 3-Methyl-2,6-diphenylpiperidin-4-one | 0.3 | 0.96 |
| 0.4 | 1.28 | |
| 0.5 | 1.60 |
Note: k₀ represents the pseudo-first-order rate constant under specific experimental conditions.
Reduction: The reduction of the C4-carbonyl group in 2,6-diphenylpiperidin-4-one is a key transformation, typically yielding the corresponding 2,6-diphenylpiperidin-4-ol. Common reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), as well as catalytic hydrogenation. ru.nl
The mechanism of reduction with sodium borohydride involves the nucleophilic transfer of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon. This attack forms a tetrahedral alkoxide intermediate. Subsequent protonation of the alkoxide by the protic solvent (e.g., ethanol (B145695) or methanol) yields the final alcohol product. numberanalytics.com
This reduction is often stereoselective. The approach of the hydride reagent is directed by the steric bulk of the two equatorial phenyl groups at the C-2 and C-6 positions. The hydride typically attacks from the less hindered axial face, leading predominantly to the formation of the equatorial alcohol isomer, which is the thermodynamically more stable product. Hydrogenation of the piperidinone can also be used to achieve this reduction. ru.nl
Mechanistic Insights into Oxidative Deoximation Processes
The conversion of oximes back to their corresponding carbonyl compounds, a process known as deoximation, is a significant transformation in organic synthesis. The oxidative deoximation of 2,6-diphenylpiperidin-4-one oxime derivatives has been the subject of kinetic and mechanistic investigations to elucidate the underlying pathways.
One such study focused on the oxidation of oximes of 2,6-diphenylpiperidin-4-one and its 3-alkyl substituted analogues using pyridinium fluorochromate (PFC) as the oxidizing agent. asianpubs.org The reaction kinetics were found to be first order with respect to both the PFC and the oxime concentration. asianpubs.org A proposed polar mechanism for this reaction involves the slow formation of a positively charged PFC ester intermediate between the substrate and the protonated PFC, which occurs through the elimination of a water molecule. asianpubs.org This step is considered the rate-determining step of the reaction. This mechanism is favored over a radical mechanism that would involve the formation of iminoxy radicals. asianpubs.org
The reactivity of the substituted oximes was observed to follow the order: 3-H > 3-Me > 3-Et > 3,3-diMe > 3-iPr. asianpubs.org This trend is attributed to the steric hindrance posed by the alkyl substituents at the 3-position, which impedes the approach of the oxidant to the reaction center. asianpubs.org
Table 1: Reactivity Sequence of 3-Alkyl Substituted 2,6-Diphenylpiperidin-4-one Oximes in Oxidative Deoximation with PFC asianpubs.org
| Substituent at C-3 | Relative Reactivity |
| H | Highest |
| Me | ↓ |
| Et | ↓ |
| 3,3-diMe | ↓ |
| iPr | Lowest |
Similarly, the kinetics of the oxidative deoximation of N-methyl-2,6-diphenylpiperidin-4-one oxime and its 3-alkyl substituted derivatives have been investigated using acid dichromate in an aqueous acetic acid medium. asianpubs.org This study also revealed that the reaction is first order with respect to both the oxidant and the substrate. asianpubs.org The reaction is catalyzed by acid, while the ionic strength of the medium has no significant effect on the reaction rate. asianpubs.org
An interesting observation was made in the case of 1,3,5-trimethyl-2,6-diphenyl-piperidin-4-one oxime. Contrary to expectations, where the two adjacent methyl groups would be predicted to decrease the reaction rate due to steric hindrance, this derivative exhibited a higher rate of oxidation. asianpubs.org This unexpected outcome was attributed to a difference in the conformation of this specific oxime, which is believed to adopt a non-chair conformation based on spectral studies. asianpubs.org
Unanticipated Outcomes in Baeyer-Villiger Type Reactions
The Baeyer-Villiger oxidation is a well-established method for the conversion of ketones to esters or lactones. While this reaction is generally predictable based on the migratory aptitude of the substituents on the ketone, unexpected outcomes can arise, particularly with complex substrates.
In the context of 2,6-diphenylpiperidin-4-one and its derivatives, the literature does not extensively document specific "unanticipated outcomes" in Baeyer-Villiger reactions. However, based on the general limitations of this oxidation, potential side reactions and unexpected products can be considered. The reaction's outcome can be sensitive to the reaction conditions, including the choice of peracid and solvent, which can lead to the formation of undesired by-products.
For instance, the presence of other oxidizable functional groups within the molecule can lead to competitive oxidation, reducing the yield of the desired lactone. In the case of 2,6-diphenylpiperidin-4-one derivatives, the nitrogen atom of the piperidine ring could potentially be oxidized, although this is less common under Baeyer-Villiger conditions.
Furthermore, the regioselectivity of the Baeyer-Villiger reaction, which is typically governed by the migratory aptitude of the adjacent carbon atoms, can sometimes be influenced by steric or electronic effects in a non-intuitive manner, potentially leading to the formation of an unexpected regioisomer of the lactone. While the general migratory aptitude follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl, this can be altered by the specific stereoelectronic environment of the substrate.
Influence of Reaction Conditions on Product Selectivity and Yield
The synthesis of various 2,6-diphenylpiperidin-4-one derivatives has been successfully carried out using a deep eutectic solvent (DES) composed of glucose and urea. asianpubs.org This "green solvent" approach has been shown to be an effective medium for the synthesis of compounds such as 3-methyl-2,6-diphenyl piperidin-4-one, 3,5-dimethyl-2,6-diphenylpiperidin-4-one, and 2,6-diphenylpiperidin-4-one itself, with reported yields of 82%, 78%, and 75% respectively. asianpubs.org The use of such alternative solvent systems can significantly impact the yield and potentially the purity of the products obtained.
Table 2: Yields of 2,6-Diphenylpiperidin-4-one Derivatives in a Deep Eutectic Solvent asianpubs.org
| Compound | Yield (%) |
| 3-methyl-2,6-diphenyl piperidin-4-one | 82 |
| 3,5-dimethyl-2,6-diphenylpiperidin-4-one | 78 |
| 2,6-diphenylpiperidin-4-one | 75 |
| piperidin-4-one | 68 |
| 3,5-dimethylpiperidin-4-one | 72 |
| 3-methyl-2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 |
| 3,5-dimethyl 2,6-di(2-hydroxyphenyl)piperidin-4-one | 70 |
The concentration of reactants is another critical factor. In the kinetic study of the oxidative deoximation of N-methyl-2,6-diphenylpiperidin-4-one oximes with acid dichromate, the reaction was found to be first order with respect to both the oxidant and the substrate. asianpubs.org This indicates that the rate of the reaction is directly proportional to the concentration of both of these species. Therefore, adjusting their concentrations can be used to control the reaction rate.
Applications As Precursors in Complex Organic Synthesis and Advanced Materials Development
Utility as Versatile Building Blocks for Novel Nitrogen Heterocycles
The 2,6-diphenylpiperidin-4-one framework is a valuable starting point for the synthesis of various nitrogen-containing heterocyclic compounds. researchgate.netmedwinpublishers.com The reactivity of the ketone at the C-4 position and the nitrogen atom within the piperidine (B6355638) ring allows for a multitude of chemical transformations. For instance, the ketone group can readily undergo condensation reactions with reagents like semicarbazide (B1199961) hydrochloride to form semicarbazones, which can then be converted into corresponding selenadiazole compounds. Similarly, reaction with hydrazine (B178648) hydrate (B1144303) leads to the formation of hydrazone derivatives.
These reactions demonstrate the role of the piperidin-4-one as a versatile platform for constructing annelated heterocyclic systems. The ability to build upon the existing piperidine ring opens pathways to novel chemical entities with potentially unique biological or material properties. acs.orgrsc.orgresearchgate.netmdpi.com The core structure provides a rigid and well-defined stereochemical foundation, influencing the orientation of newly formed rings and substituents.
Precursors for the Synthesis of Diverse Polycyclic and Fused-Ring Systems
Beyond simple derivatization, the 2,6-diphenylpiperidin-4-one structure is instrumental in the synthesis of complex polycyclic and fused-ring systems. The inherent functional groups act as handles for annulation reactions, where additional rings are built onto the piperidine core. The reactivity of the piperidone has been explored in the synthesis of various novel heterocycles, showcasing its utility in expanding molecular complexity. eurekaselect.com For example, reactions targeting both the ketone and the amine can lead to the formation of bicyclic structures, effectively fusing a new ring system onto the original piperidin-4-one scaffold. This strategy is a key method for generating diverse molecular architectures from a common precursor.
Rational Design of 2,6-Diphenylpiperidin-4-one Derivatives for Specific Chemical Functions
The rational design of derivatives based on the 2,6-diphenylpiperidin-4-one nucleus is a significant area of research, particularly in medicinal chemistry. researchgate.netsemanticscholar.org By systematically modifying the core structure, researchers can fine-tune its properties to achieve specific biological activities. Modifications often involve introducing various substituents at the nitrogen atom, the C-3 and C-5 positions adjacent to the ketone, or on the peripheral phenyl rings.
For instance, the synthesis of thiosemicarbazone derivatives from the parent ketone has been shown to yield compounds with significant antimicrobial and antifungal activities. biomedpharmajournal.org Other derivatives have been investigated for analgesic, anti-inflammatory, and anticancer properties. nih.govresearchgate.net This targeted approach allows chemists to explore the structure-activity relationship, optimizing the molecule for interaction with specific biological targets. The piperidin-4-one moiety, in this context, acts as a pharmacophore that can be decorated to enhance potency and selectivity. semanticscholar.org
Role in Supramolecular Chemistry and Crystal Engineering through Tunable Intermolecular Interactions
In the solid state, 2,6-diphenylpiperidin-4-one and its derivatives are excellent models for studying supramolecular chemistry and crystal engineering. The arrangement of molecules in the crystal lattice is dictated by a combination of non-covalent interactions, which can be tuned by altering the molecular structure.
Crystal structure analyses reveal that these molecules often form predictable supramolecular assemblies. A common motif observed is the formation of centrosymmetric dimers through weak intermolecular C—H···O hydrogen bonds between the hydrogen atoms of the piperidine ring and the ketonic oxygen. nih.govresearchgate.net Furthermore, C—H···π interactions, where a hydrogen atom interacts with the electron cloud of a phenyl ring, also play a role in stabilizing the crystal packing, leading to the formation of dimers. nih.gov The presence of the N-H group provides a classic hydrogen bond donor site, while the carbonyl oxygen is a hydrogen bond acceptor, facilitating the formation of robust N—H···O hydrogen bonds that guide molecular assembly. researchgate.net The study of these interactions is crucial for crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical properties by controlling how the molecular building blocks are arranged. researchgate.net
Investigation of Material Science Potential
The unique chemical structure of 2,6-diphenylpiperidin-4-one derivatives has prompted investigations into their potential applications in material science, notably in corrosion inhibition and biophotonics.
Derivatives of 2,6-diphenylpiperidin-4-one have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄). worldscientific.comresearchgate.netscirp.org Their inhibitory action stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. core.ac.uk
The mechanism of inhibition involves the interaction of the inhibitor molecule with the metal surface. The presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons, along with the π-electrons of the phenyl rings, facilitates adsorption. core.ac.ukresearchgate.net These molecules function as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. worldscientific.comscirp.org The effectiveness of the inhibition generally increases with the concentration of the inhibitor. worldscientific.comijsr.net The adsorption process often follows the Langmuir adsorption isotherm, indicating the formation of a monolayer on the metal surface. scirp.orgijsr.net
| Inhibitor Derivative | Metal | Corrosive Medium | Max Inhibition Efficiency (%) | Method |
|---|---|---|---|---|
| 3,5-dimethyl-2,6-diphenyl-piperidin-4-one oxime (DDPO) | Mild Steel | 1 M HCl | >90 (Implied) | Weight Loss, EIS, Polarization |
| 3-ethyl-2,6-diphenyl-piperidin-4-one oxime (EDPO) | Mild Steel | 1 M HCl | >90 (Implied) | Weight Loss, EIS, Polarization |
| 2,6-diphenylpiperidin-4-one (DPP) | Mild Steel | 1 M H₃PO₄ | ~85 at 400ppm | Weight Loss, EIS, Polarization |
| Various 3- and 3,5-substituted 2,6-diphenylpiperidin-4-ones | Mild Steel | 1 N H₂SO₄ | Not specified | Weight Loss, EIS, Polarization |
| cis-2,6-DP-4-THTP | Copper | H₂SO₄ | 78 | Spectrophotometry, Polarization |
| 2,6 DPP | Copper | H₂SO₄ | 68 | Spectrophotometry, Polarization |
The exploration of 2,6-diphenylpiperidin-4-one derivatives as potential biophotonic materials is an emerging area of interest. While direct applications are still under investigation, the photophysical properties of structurally related compounds provide a strong rationale for this research. For example, analogous compounds like 2,6-diphenylpyridine-based fluorophores exhibit interesting optical behaviors, including intramolecular charge transfer (ICT) and proton-sensitive fluorescence. researchgate.net These properties are fundamental to the development of sensors, imaging agents, and materials for light-based therapies. The rigid piperidine ring and the attached phenyl groups create a conjugated system that can be engineered to absorb and emit light at specific wavelengths. The potential to modify the structure and thereby tune its photophysical properties makes the 2,6-diphenylpiperidin-4-one scaffold a promising candidate for the future development of advanced biophotonic materials.
Q & A
Q. What are the optimized synthetic routes for 2,6-diphenylpiperidin-4-one hydrochloride, and how can purity be validated?
The compound is synthesized via Mannich condensation reactions followed by methylation, as observed in structurally similar piperidin-4-one derivatives . Key steps include selecting solvents (e.g., ethanol or methanol) and catalysts (e.g., HCl) to improve yield. Purity validation involves spectroscopic techniques (FT-IR, NMR) and chromatographic methods (HPLC). Titration using sodium hydroxide in alcoholic solutions ensures chloride content compliance (98–102% purity) . For advanced validation, X-ray crystallography confirms molecular geometry .
Q. How can the chair conformation of the piperidine ring be experimentally confirmed?
X-ray diffraction (XRD) studies are definitive for analyzing ring puckering. For example, in 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one, XRD revealed a chair conformation with substituents influencing torsional angles . Computational methods like Density Functional Theory (DFT) can complement experimental data by modeling energy-minimized conformers .
Q. What analytical methods are recommended for detecting impurities in this compound?
Infrared (IR) spectroscopy identifies functional groups, while mass spectrometry (MS) detects trace impurities. High-resolution LC-MS is critical for quantifying byproducts, such as unreacted intermediates or degradation products. USP guidelines recommend chloride ion titration and comparative melting-point analysis for quality control .
Advanced Research Questions
Q. How can computational chemistry resolve contradictions between predicted and observed biological activities?
DFT calculations and molecular docking studies bridge gaps between theoretical predictions and experimental results. For instance, Hirshfeld surface analysis of 3-chloro-2,6-diphenylpiperidin-4-one derivatives identified intermolecular interactions (e.g., C–H···Cl) that influence antioxidant activity . Combining these with in vitro assays (e.g., DPPH radical scavenging) validates mechanistic hypotheses .
Q. What strategies address discrepancies in crystallographic data for piperidine derivatives?
Discrepancies may arise from solvent effects or polymorphism. Use SHELX software for refinement, ensuring high-resolution data (e.g., < 1.0 Å) to resolve atomic positions . For example, 1-dichloroacetyl-3,3-dimethyl-2,6-diphenylpiperidin-4-one was refined using triclinic (P1) symmetry, revealing hydrogen-bonded dimers critical for stability .
Q. How does substitution on the piperidine ring modulate pharmacological activity?
Substituents like chloroethyl or phenyl groups enhance bioactivity by altering electron density and steric effects. Molecular docking of 3-(2-chloroethyl)-2,6-diphenylpiperidin-4-one demonstrated affinity for enzymes like α-glucosidase, correlating with anti-inflammatory and antimicrobial activities . Structure-activity relationship (SAR) studies should integrate synthesis, DFT, and in vitro screening .
Q. What are the best practices for experimental phasing in crystallography of piperidine derivatives?
SHELXC/D/E pipelines enable robust phasing for small molecules. For macromolecular complexes (e.g., protein-ligand systems), high-resolution data (< 2.5 Å) and twinning detection are essential. SHELXPRO interfaces with refinement tools to resolve disordered regions, as seen in morpholine-piperidine hybrids .
Methodological Considerations
- Data Contradiction Analysis : Compare XRD, NMR, and computational data to identify outliers. For example, deviations in DFT-predicted vs. experimental bond lengths may indicate solvent effects .
- Validation : Cross-validate synthetic routes using multiple spectroscopic techniques and independent replicates.
- Ethical Reporting : Disclose limitations in computational models (e.g., solvent exclusion in docking studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
